Cromakalim

Übersicht

Beschreibung

Cromakalim is a potassium channel-opening vasodilator. It is known for its ability to act on ATP-sensitive potassium channels, causing membrane hyperpolarization. This action makes it effective in treating hypertension by relaxing vascular smooth muscle and lowering blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cromakalim involves several steps:

Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen to form the product.

Treatment with aqueous N-bromosuccinimide: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.

Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.

Ring opening with ammonia: This step yields a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.

Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.

Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring and yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary reactions it is known for.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Cromakalim has been studied for its potential to mitigate seizures induced by organophosphates (OPs) and carbamates. A notable study demonstrated that this compound significantly increased the latency of seizures and reduced mortality rates in mice subjected to these toxic agents. The doses tested (0.1, 10, and 30 µg/kg) showed a dose-dependent relationship in their anticonvulsant effects, suggesting that this compound may serve as a novel therapeutic option for managing OP- or carbamate-induced seizures .

Table 1: Effects of this compound on Seizure Induction

| Dose (µg/kg) | Latency to Seizure (min) | Mortality Rate (%) |

|---|---|---|

| 0.1 | Increased | Decreased |

| 10 | Increased | Decreased |

| 30 | Increased | Decreased |

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly in preventing neuronal death associated with excitotoxicity. In vitro studies have shown that this compound can inhibit the delayed effects of glutamate-induced cell death in hippocampal neurons. It regulates intracellular calcium homeostasis and cell volume, preventing apoptosis during excitotoxic stress .

Table 2: Neuroprotective Effects of this compound

| Condition | Effect of this compound |

|---|---|

| Glutamate Exposure | Prevents delayed calcium increase |

| Oxygen/Glucose Deprivation | Reduces neuronal death |

| Apoptosis | Completely inhibits DNA cleavage |

Cardiovascular Applications

This compound has been investigated for its vasodilatory effects, which are beneficial in treating cardiovascular diseases. It acts on ATP-sensitive potassium channels in vascular smooth muscle cells, leading to relaxation and improved blood flow. Studies have shown that this compound enhances vasodilation responses, particularly in conditions such as atherosclerosis, where it may help restore impaired relaxation mechanisms .

Table 3: Cardiovascular Effects of this compound

| Condition | Mechanism of Action | Outcome |

|---|---|---|

| Atherosclerosis | Activates potassium channels | Restores vasodilation |

| Hypertension | Induces smooth muscle relaxation | Lowers blood pressure |

Potential Therapeutic Uses

Beyond its anticonvulsant and neuroprotective roles, this compound's pharmacological profile suggests potential applications in treating other conditions such as diabetes and chronic pain management. Its ability to modulate potassium channels may influence insulin secretion and glucose metabolism, presenting a possible avenue for diabetes management .

Case Studies and Research Findings

- A study highlighted the efficacy of this compound in reducing seizure activity in animal models exposed to toxic substances, marking it as a promising candidate for further clinical exploration .

- Another investigation into its neuroprotective effects revealed that pre-treatment with this compound could significantly improve survival rates of neurons under excitotoxic conditions, emphasizing its therapeutic potential in neurodegenerative diseases .

Wirkmechanismus

Cromakalim exerts its effects by opening ATP-sensitive potassium channels. This action leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells, thereby causing relaxation. This mechanism is particularly effective in lowering blood pressure by relaxing vascular smooth muscle .

Vergleich Mit ähnlichen Verbindungen

Pinacidil: Another potassium channel opener with similar vasodilatory properties.

Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.

Diazoxide: Primarily used for its hyperglycemic effects but also acts as a potassium channel opener.

Comparison: Cromakalim is unique in its potency and selectivity for ATP-sensitive potassium channels. It is approximately 100-fold more potent than pinacidil and exhibits a distinct profile in terms of its effects on vascular and cardiac tissues. Unlike some other potassium channel openers, this compound does not significantly affect cardiac muscle tension, making it a safer option for patients with cardiovascular conditions .

Biologische Aktivität

Cromakalim is a potassium channel opener that has gained attention for its vasodilatory effects and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological properties, and relevant research findings.

This compound primarily acts on ATP-sensitive potassium (K_ATP) channels, which are crucial in regulating vascular tone and insulin secretion. By opening these channels, this compound induces hyperpolarization of the cell membrane, leading to relaxation of smooth muscle cells and subsequent vasodilation. This action is particularly significant in the cardiovascular system, where it can lower blood pressure and improve blood flow.

Pharmacological Properties

This compound's pharmacological profile includes several important characteristics:

- Vasodilation : It effectively induces vasodilation in various vascular tissues, including the aorta and trachea of rats. Studies have shown that this compound has a significant impact on lowering vascular resistance and enhancing blood flow.

- Dualistic Action : Research indicates that this compound exhibits dualistic actions depending on the presence of ATP. In the presence of ATP, it acts as an agonist, while in its absence, it can inhibit K_ATP currents .

- Potency : The potency of this compound as a K_ATP channel opener has been quantified, with an IC50 value of approximately , demonstrating its effectiveness compared to other compounds like pinacidil and diazoxide .

Case Studies

- Vasodilatory Effects : A study explored the vasodilatory effects of new ring-opened analogues of this compound. These analogues were tested against rat aorta rings, revealing that some derivatives exhibited enhanced activity compared to this compound itself, with certain compounds being nearly 15-fold more potent .

- Cellular Effects : Another investigation assessed the humoral and cellular effects of this compound on erythrocytes. Results indicated that this compound administration decreased intra-erythrocyte K+ concentration while increasing Ca2(+)-dependent K(+)-channels in red blood cells .

- Mechanistic Insights : this compound's mechanism was further elucidated through studies involving its enantiomers. The biological activity was primarily attributed to the (-) enantiomer, highlighting the importance of stereochemistry in its pharmacological effects .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

CAS-Nummer |

94535-51-0 |

|---|---|

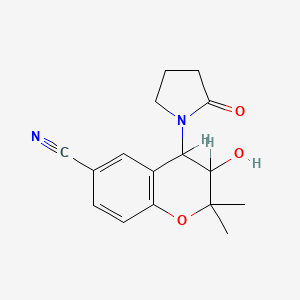

Molekularformel |

C16H18N2O3 |

Molekulargewicht |

286.33 g/mol |

IUPAC-Name |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |

InChI-Schlüssel |

TVZCRIROJQEVOT-LSDHHAIUSA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Isomerische SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Kanonische SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Synonyme |

BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.